The synthesis of Phylloseptin-13 involves several key steps:
Phylloseptin-13 has a characteristic amphipathic structure, featuring both hydrophobic and cationic regions that facilitate its interaction with microbial membranes. The primary sequence consists of approximately 19 amino acids, with notable hydrophobic residues contributing to its membrane-disrupting capabilities.
The molecular mass of Phylloseptin-13 is approximately 2,400 Da, which is typical for antimicrobial peptides. Structural predictions suggest that it may adopt an alpha-helical conformation in membrane-mimicking environments, enhancing its antimicrobial activity .
Phylloseptin-13 primarily acts through mechanisms involving membrane disruption:
The mechanism involves electrostatic interactions between the cationic residues of Phylloseptin-13 and negatively charged components of microbial membranes. Studies have demonstrated that modifications to these residues can significantly affect antimicrobial potency .
The action mechanism of Phylloseptin-13 can be summarized as follows:
Experimental assays indicate that Phylloseptin-13 exhibits potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations typically in the low micromolar range .
Phylloseptin-13 is soluble in water and exhibits stability over a range of pH levels typically found in biological systems. Its amphipathic nature contributes to its solubility in lipid environments.
Key chemical properties include:
Relevant analyses such as circular dichroism spectroscopy have confirmed its secondary structure in solution, indicating a propensity for alpha-helicity under certain conditions .
Phylloseptin-13 has potential applications in various scientific fields:
Research continues to explore the full range of applications for Phylloseptin-13 and other related peptides within the phylloseptin family .
Phylloseptins constitute an evolutionarily conserved peptide family predominantly isolated from Neotropical frogs of the Phyllomedusinae subfamily (Hylidae). These peptides represent a critical component of amphibian innate immunity, synthesized in granular glands and secreted as part of a defensive cocktail against environmental pathogens [2] [4]. Phylogenetic distribution analyses reveal that phylloseptin production is taxonomically sporadic, occurring in specific genera including Phyllomedusa, Agalychnis, and Hylomantis, but absent in other closely related lineages [2]. This patchy distribution suggests these peptides confer an adaptive advantage rather than serving as an essential survival mechanism, potentially co-evolving with cutaneous symbiotic bacteria that provide primary defense functions [2].
Structurally, phylloseptins share a conserved blueprint: 19-21 amino acid residues, N-terminal FLSLIP motif, C-terminal amidation, and a cationic amphiphilic α-helical conformation in membrane-mimetic environments (Table 1) [1] [4] [7]. C-terminal amidation, facilitated by a conserved glycine residue in the precursor peptide, enhances helical stability and increases cationicity—key determinants of antimicrobial potency [1] [4].
Table 1: Core Structural Characteristics of Phylloseptin Family Peptides
Feature | Conserved Pattern | Functional Significance |
---|---|---|
Length | 19-21 residues | Optimal membrane insertion depth |
N-terminal domain | FLSLIP- | Phylogenetic signature motif |
C-terminal modification | Amidation | Enhances cationicity & α-helix stability |
Secondary structure | Amphipathic α-helix (50-80%) | Membrane disruption capability |
Charge (pH 7) | +2 to +6 | Electrostatic interaction with microbial membranes |
Phylloseptin-13 (PS-13), initially identified as Phylloseptin-PT from Phyllomedusa tarsius skin secretions, has emerged as a paradigm for structure-activity relationship studies [1] [4]. Its discovery leveraged integrated "shotgun" molecular cloning and tandem mass spectrometry (MS/MS), revealing a 19-residue sequence (FLSLIPHAINAVGVHAKHF-NH₂) encoded by a 66-amino-acid precursor protein [1]. The precursor architecture comprises a 22-residue signal peptide, acidic spacer domain, -KR- propeptide convertase cleavage site, and C-terminal glycine amidation donor [1] [10].
PS-13 exhibits moderate intrinsic activity against reference strains (Staphylococcus aureus MIC: 32 mg/L; Candida albicans MIC: 16 mg/L) but serves as an exceptional template for rational design [1]. Its designation as a "model peptide" stems from three factors:
Table 2: Comparative Antimicrobial Activity of Phylloseptin-13 and Natural Variants
Peptide | Source Species | MIC against S. aureus (mg/L) | MIC against E. coli (mg/L) | Reference |
---|---|---|---|---|
Phylloseptin-13 | P. tarsius | 32 | >128 | [1] |
Phylloseptin-PTa | P. tarsius | 8 | 128 | [4] |
Phylloseptin-PHa | P. hypochondrialis | 16 | 64 | [4] |
Phylloseptin-PV1 | P. vaillantii | 4 | 32 | [5] |
As antimicrobial resistance (AMR) escalates into a global health crisis—projected to cause 10 million annual deaths by 2050—PS-13 offers mechanistic advantages over conventional antibiotics [8]. Its membrane-targeting action employs physicochemical disruption rather than receptor-specific binding, substantially reducing resistance development likelihood [1] [7]. Key attributes positioning PS-13 as an AMR countermeasure include:
The World Health Organization emphasizes the urgent need for novel antimicrobial classes, and phylloseptins represent a chemically unexploited scaffold meeting this demand [8].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: